molecular formula C13H26O5S B611346 Thiol-PEG3-t-butyl ester CAS No. 1446282-39-8

Thiol-PEG3-t-butyl ester

Cat. No.: B611346
CAS No.: 1446282-39-8
M. Wt: 294.41
InChI Key: JLMCOVSNILLDKP-UHFFFAOYSA-N
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Description

Thiol-PEG3-t-butyl ester is a polyethylene glycol derivative containing a thiol group and a t-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .

Biochemical Analysis

Biochemical Properties

The thiol group in Thiol-PEG3-t-butyl ester can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This makes it a valuable tool in the study of these biochemical reactions. Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The molecular mechanism of this compound involves its thiol group reacting with various biochemical entities such as maleimide, OPSS, vinylsulfone, and transition metal surfaces . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of thiol-PEG3-t-butyl ester typically involves the reaction of polyethylene glycol with thiol and t-butyl ester groups. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified using techniques such as chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Thiol-PEG3-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Typical reagents include alkyl halides and bases such as sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiol-PEG3-t-butyl ester is unique due to its combination of a thiol group and a t-butyl ester, which provides distinct reactivity and solubility properties. The thiol group allows for specific interactions with metal surfaces and biomolecules, while the t-butyl ester enhances the compound’s stability and solubility in aqueous media .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5S/c1-13(2,3)18-12(14)4-5-15-6-7-16-8-9-17-10-11-19/h19H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMCOVSNILLDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131888
Record name Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446282-39-8
Record name Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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